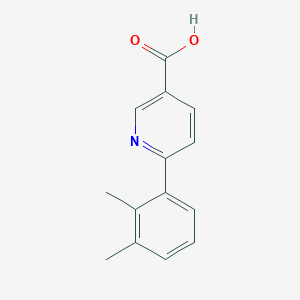

6-(2,3-DIMETHYLPHENYL)NICOTINIC ACID

Description

Contextualization of Aryl-Substituted Pyridine (B92270) Carboxylic Acids in Chemical Research

Aryl-substituted pyridine carboxylic acids are a prominent subclass of pyridine derivatives that have garnered significant attention in chemical research. The pyridine ring is a key structural motif found in numerous FDA-approved drugs, agrochemicals, and functional materials. lifechemicals.comacs.org Its nitrogen atom imparts unique electronic properties and provides a site for hydrogen bonding, which can be crucial for biological activity. nih.gov The introduction of an aryl substituent can further influence the molecule's conformation, lipophilicity, and electronic distribution, making these compounds highly valuable for designing new chemical entities.

The synthesis of these molecules often relies on modern cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which facilitate the formation of the carbon-carbon or carbon-nitrogen bond between the pyridine core and the aryl group. youtube.comyoutube.com Research in this area focuses on developing more efficient and regioselective methods for the functionalization of the pyridine ring, which can be challenging due to the electronic nature of the heterocycle. acs.orgacs.orgresearchgate.net The ability to selectively introduce substituents at various positions on the pyridine ring is a key objective for synthetic chemists. acs.org

Academic Significance of the Nicotinic Acid Scaffold in Synthetic Chemistry

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental building block in synthetic chemistry. jetir.orgwikipedia.org Its structure, a pyridine ring bearing a carboxylic acid at the 3-position, offers two distinct points for chemical modification. The carboxylic acid group can be readily converted into esters, amides, acid halides, and other functional groups, while the pyridine ring can undergo various substitution reactions. researchgate.netnih.gov

The nicotinic acid scaffold is present in many natural products and pharmaceuticals. lifechemicals.comusda.gov In synthetic chemistry, it serves as a versatile starting material for the construction of more complex molecules. researchgate.netnih.govsemanticscholar.org For instance, the synthesis of various derivatives has been explored for potential applications as anti-inflammatory, analgesic, and anticancer agents. nih.govnih.govnih.gov The development of enzymatic and "green" methods for the synthesis of nicotinic acid and its derivatives is also an active area of research, aiming for more sustainable chemical processes. frontiersin.orgnih.govresearchgate.net

Overview of Research Trajectories for Related Chemical Architectures

Current research on chemical architectures related to 6-(2,3-dimethylphenyl)nicotinic acid is proceeding along several key trajectories. One major focus is the development of novel catalytic methods for the selective functionalization of the pyridine ring. acs.orgacs.org This includes direct C-H bond activation and photocatalytic approaches, which offer more atom-economical and environmentally benign routes to substituted pyridines compared to traditional methods. acs.org

Another significant research direction is the exploration of the biological activities of new nicotinic acid derivatives. Scientists are designing and synthesizing novel compounds to target specific enzymes or receptors implicated in various diseases. nih.govnih.govnih.gov For example, derivatives are being investigated as allosteric modulators of nicotinic acetylcholine (B1216132) receptors and as inhibitors of enzymes involved in inflammation and cancer. nih.govnih.govnih.gov

Furthermore, the unique photophysical and electronic properties of pyridine-based molecules are being harnessed in the field of materials science. Research is ongoing to develop new functional materials, such as organic light-emitting diodes (OLEDs) and sensors, based on these versatile chemical scaffolds. The ability to form co-crystals with dicarboxylic acids also opens up avenues for creating new solid-state materials with tailored properties. mdpi.com

Data Tables

Table 1: Physicochemical Properties of Nicotinic Acid

| Property | Value | Source(s) |

| Chemical Formula | C₆H₅NO₂ | wikipedia.orgnih.gov |

| Molar Mass | 123.11 g/mol | wikipedia.orgnih.govsigmaaldrich.com |

| Appearance | White crystalline powder | nih.govchemicalbook.com |

| Melting Point | 236-239 °C | chemicalbook.com |

| Solubility in Water | 18 g/L | wikipedia.org |

| Acidity (pKa) | 4.85 | chemicalbook.com |

| Density | 1.473 g/cm³ | sigmaaldrich.com |

Table 2: Selected Synthetic Routes to Substituted Nicotinic Acids

| Reaction Type | Description | Key Reagents/Catalysts | Reference(s) |

| Oxidation | Oxidation of alkylpyridines (e.g., 3-picoline) to form the carboxylic acid. | Nitric Acid, Potassium Permanganate | nih.govresearchgate.net |

| Hydrolysis | Hydrolysis of a nitrile (e.g., 3-cyanopyridine) to the carboxylic acid. | Sodium Hydroxide, Ion Exchange Resin | google.comgoogle.com |

| Cross-Coupling | Palladium-catalyzed coupling of a halopyridine with an organoboron or organotin reagent. | Palladium catalysts (e.g., Pd(OAc)₂), Ligands | youtube.comyoutube.com |

| Decarboxylation | Removal of a carboxyl group from a dicarboxylic acid precursor. | Copper chromite catalyst | youtube.com |

| Decarboxylative Coupling | Rhodium-catalyzed coupling of unsaturated oximes and acrylic acids. | Rh(III) catalysts, Silver(I) salts | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-(2,3-dimethylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-4-3-5-12(10(9)2)13-7-6-11(8-15-13)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLIIDHBKPVWKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=NC=C(C=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10687043 | |

| Record name | 6-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258626-51-5 | |

| Record name | 6-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 2,3 Dimethylphenyl Nicotinic Acid and Analogues

The synthesis of 6-(2,3-dimethylphenyl)nicotinic acid, a substituted biaryl carboxylic acid, involves a strategic combination of forming the core nicotinic acid structure and subsequently introducing the 2,3-dimethylphenyl group. This process relies on well-established industrial chemical principles and modern catalytic coupling reactions.

Theoretical and Computational Investigations of 6 2,3 Dimethylphenyl Nicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For 6-(2,3-dimethylphenyl)nicotinic acid, these methods elucidate its geometric and electronic makeup.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry and electronic properties of molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for this purpose. researchgate.net Coupled with a suitable basis set such as the 6-311++G(d,p), DFT calculations can determine the most stable conformation of 6-(2,3-dimethylphenyl)nicotinic acid by minimizing its energy. nih.gov

These calculations yield precise information on geometric parameters, including bond lengths, bond angles, and dihedral angles. For nicotinic acid derivatives, DFT has been successfully used to model the planar skeleton and the orientation of substituent groups. researchgate.net For instance, the carbon-carbon bond lengths within the aromatic rings are expected to be in the range of 1.38 to 1.40 Å, while carbon-nitrogen bonds in the pyridine (B92270) ring are typically around 1.33 to 1.34 Å. The specific values for 6-(2,3-dimethylphenyl)nicotinic acid would depend on the electronic interactions between the dimethylphenyl ring, the pyridine ring, and the carboxylic acid group.

Table 1: Representative Optimized Geometric Parameters This table shows typical bond lengths and angles for nicotinic acid derivatives calculated using DFT/B3LYP methods.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=C (Pyridine Ring) | ~1.39 Å |

| C-N (Pyridine Ring) | ~1.34 Å | |

| C-C (Phenyl Ring) | ~1.40 Å | |

| C=O (Carboxylic Acid) | ~1.21 Å | |

| C-O (Carboxylic Acid) | ~1.36 Å | |

| Bond Angle | C-N-C (Pyridine Ring) | ~117° |

| C-C-C (Phenyl Ring) | ~120° | |

| O-C=O (Carboxylic Acid) | ~123° |

Note: These are representative values based on calculations of similar molecules and may vary slightly for the title compound.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. researchgate.net This method is instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net

The key outputs of a TD-DFT calculation are the excitation energies (in eV), which correspond to the absorption wavelengths (in nm), and the oscillator strengths (f), which are dimensionless quantities indicating the probability of a given electronic transition. researchgate.net A higher oscillator strength implies a more intense absorption band in the experimental spectrum. For aromatic molecules like 6-(2,3-dimethylphenyl)nicotinic acid, the primary electronic transitions are typically π → π* transitions within the aromatic rings. The TD-DFT/B3LYP method combined with a basis set like 6-311++G(d,p) has been shown to provide results that correlate well with experimental UV-Vis spectra. researchgate.net

Table 2: Representative Theoretical Electronic Excitation Data This table illustrates typical TD-DFT calculation results for aromatic carboxylic acids.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | ~3.60 | ~344 | 0.25 |

| S0 → S2 | ~4.15 | ~299 | 0.45 |

| S0 → S3 | ~4.99 | ~248 | 0.15 |

Note: These values are illustrative and represent typical outcomes for similar molecular systems.

In computational chemistry, a basis set is a set of mathematical functions used to construct molecular orbitals. wikipedia.org The choice of basis set is critical as it affects the accuracy and computational cost of the calculation. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are widely used. wikipedia.orgresearchgate.net The latter is a triple-zeta basis set that includes diffuse functions (+) for describing lone pairs and polarization functions (d,p) for accurately modeling bond shapes. researchgate.netscirp.org

A known issue when using finite basis sets is the Basis Set Superposition Error (BSSE). wikipedia.org This error arises in calculations of intermolecular interactions, where one molecule in a complex might "borrow" basis functions from its neighbor, leading to an artificial stabilization of the complex. wikipedia.orgquantumatk.com To obtain accurate interaction energies, this error must be corrected. The most common method for this is the counterpoise (CP) correction, which involves calculating the energies of the individual molecules (monomers) using the full basis set of the entire complex ("ghost orbitals"). quantumatk.com The BSSE is then subtracted from the total interaction energy to yield a more accurate value. quantumatk.com

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior and reactivity of molecules.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. nih.gov In molecules like 6-(2,3-dimethylphenyl)nicotinic acid, the HOMO is often localized on the electron-rich dimethylphenyl ring, while the LUMO may be distributed over the electron-accepting nicotinic acid moiety. nih.govresearchgate.net

Table 3: Representative Frontier Molecular Orbital Properties This table presents typical energy values for HOMO, LUMO, and the energy gap for related aromatic compounds.

| Property | Abbreviation | Typical Energy (eV) | Implication |

| Highest Occupied Molecular Orbital | E(HOMO) | -6.10 | Electron donating ability |

| Lowest Unoccupied Molecular Orbital | E(LUMO) | -1.20 | Electron accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.90 | Chemical reactivity and stability |

Note: Values are representative and derived from studies on similar molecular structures.

Natural Bond Orbital (NBO) analysis is a powerful tool that translates the complex results of a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and intramolecular interactions. uni-muenchen.de It investigates charge transfer and electron delocalization within the molecule. researchgate.net

Table 4: Representative NBO Second-Order Perturbation Energies This table shows significant donor-acceptor interactions and their stabilization energies (E(2)) typical for this class of molecule.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| π(C-C) Phenyl Ring | π(C-C) Pyridine Ring | High |

| LP(O) Carboxylic Acid | π(C=O) Carboxylic Acid | High |

| LP(N) Pyridine Ring | σ(C-C) Adjacent Bonds | Moderate |

| σ(C-H) Methyl Group | π(C-C) Phenyl Ring | Low to Moderate |

Note: LP denotes a lone pair orbital. The magnitude of E(2) indicates the strength of the intramolecular charge transfer.

Electrostatic Potential Mapping

Electrostatic potential mapping is a computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior.

The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are favorable for electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas susceptible to nucleophilic attack. rsc.org

For a molecule like 6-(2,3-dimethylphenyl)nicotinic acid, an MEP analysis would be expected to show the most negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, identifying them as primary sites for electrophilic interaction. The most positive potential (blue) would likely be concentrated around the hydrogen atom of the carboxylic acid's hydroxyl group, marking it as the most probable site for deprotonation and nucleophilic attack. rsc.orgresearchgate.net This analysis provides a visual guide to the molecule's chemical reactivity based on its electronic structure.

Conformational and Energetic Studies

These studies focus on the three-dimensional arrangement of atoms in the molecule and the energy associated with different spatial orientations.

Conformational analysis is performed to identify all possible stable three-dimensional structures, or conformers, of a molecule. For 6-(2,3-dimethylphenyl)nicotinic acid, this involves the rotation around single bonds, primarily the C-C bond connecting the phenyl and pyridine rings, and the C-C bond linking the carboxylic acid group to the pyridine ring.

Computational methods, such as Density Functional Theory (DFT), are used to systematically explore the potential energy surface of the molecule. epstem.netresearchgate.net This process identifies various low-energy conformers. For nicotinic acid and its derivatives, studies have identified multiple stable structures that differ in the orientation of the carboxylic acid group relative to the pyridine ring nitrogen. jocpr.comresearchgate.net Similar analyses for 6-(2,3-dimethylphenyl)nicotinic acid would reveal how the bulky dimethylphenyl group influences the rotational barriers and the preferred spatial arrangement of the two aromatic rings.

Once potential conformers are identified, energy minimization calculations are carried out to determine their relative stabilities. Using quantum chemical methods like DFT with a suitable basis set (e.g., B3LYP/6-31G**), the geometry of each conformer is optimized to find its lowest energy state. epstem.netresearchgate.net The conformer with the lowest calculated energy is considered the global minimum and represents the most stable and abundant form of the molecule in the gas phase.

The relative energies of other conformers are compared to this global minimum. Analysis of the chemical hardness, derived from the HOMO-LUMO energy gap, can also indicate that the most stable isomers are typically the hardest and therefore less reactive. researchgate.net For 6-(2,3-dimethylphenyl)nicotinic acid, these calculations would quantify the energy differences between various rotational isomers, providing insight into their population distribution at thermal equilibrium.

Table 1: Illustrative Relative Stability of Potential Conformers Note: The following table is illustrative. Specific computational data for 6-(2,3-dimethylphenyl)nicotinic acid is not available in the cited literature. The data represents the type of results generated from energy minimization studies.

| Conformer ID | Dihedral Angle (Ring-Ring) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conformer A | θ₁ | 0.00 | --- |

| Conformer B | θ₂ | --- | --- |

| Conformer C | θ₃ | --- | --- |

Vibrational Frequency Analysis and Simulation of Spectra

Vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. After geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. jocpr.com These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to simulate the molecule's vibrational spectrum. researchgate.net

The simulated spectrum can be compared with experimental FT-IR and Raman data to validate the calculated structure. jocpr.com Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=O stretching of the carboxylic acid, or ring breathing modes. For 6-(2,3-dimethylphenyl)nicotinic acid, this analysis would help in assigning the peaks observed in experimental spectra to specific molecular motions.

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments Note: This table illustrates the typical output of a vibrational frequency analysis. Specific data for 6-(2,3-dimethylphenyl)nicotinic acid is not available in the cited literature.

| Frequency (cm⁻¹) (Scaled) | Intensity (IR) | Assignment (Vibrational Mode) |

| --- | --- | O-H stretch (Carboxylic Acid) |

| --- | --- | C-H stretch (Aromatic) |

| --- | --- | C-H stretch (Methyl) |

| --- | --- | C=O stretch (Carboxylic Acid) |

| --- | --- | C=C / C=N stretch (Pyridine Ring) |

| --- | --- | C=C stretch (Phenyl Ring) |

Solvent Effects Modeling

Computational models are used to simulate how a solvent influences the properties and reactivity of a molecule. The behavior of a solute can change significantly depending on the polarity and hydrogen-bonding capability of the solvent. Solvation models, such as the Polarizable Continuum Model (PCM), are often employed in DFT calculations to account for these effects. researchgate.net

These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the optimization of molecular geometry and the calculation of properties in a simulated solution environment. Studies on related nicotinic acid derivatives have shown that solvent polarity can affect reaction rates and equilibrium positions. researchgate.net For 6-(2,3-dimethylphenyl)nicotinic acid, modeling would provide insights into its solubility, conformational preferences, and pKa in different media, which is crucial for understanding its behavior in a biological or chemical system.

Polarized Continuum Model (PCM) for Solvation Effects on Molecular Geometry and Interactions

In the realm of computational chemistry, understanding how a solvent influences the properties of a solute molecule is paramount. The Polarized Continuum Model (PCM) stands as a powerful and widely used implicit solvation method to elucidate these effects. This model treats the solvent as a continuous, polarizable dielectric medium rather than a collection of individual molecules, which significantly reduces the computational cost of the calculations.

When studying 6-(2,3-dimethylphenyl)nicotinic acid, the application of PCM would be crucial for predicting its behavior in various solvent environments. The geometry of the molecule, including bond lengths and dihedral angles, is expected to change from the gas phase to a solvated state. For instance, the orientation of the 2,3-dimethylphenyl group relative to the nicotinic acid ring could be influenced by the polarity of the solvent.

The free energy of solvation calculated by PCM is a sum of three key components: the electrostatic term (G_es), the dispersion-repulsion term (G_dr), and the cavitation energy (G_cav), which is the energy required to create a cavity for the molecule in the solvent.

Table 1: Key Components of PCM Solvation Energy

| Component | Description |

| G_es | Represents the electrostatic interactions between the solute and the solvent. |

| G_dr | Accounts for the dispersion and repulsion forces between the solute and solvent molecules. |

| G_cav | The energy cost associated with creating a space for the solute within the solvent continuum. |

Different flavors of PCM, such as the integral equation formalism (IEF-PCM) or the conductor-like screening model (COSMO), could be employed to refine the calculations of these energetic contributions. The choice of the model can impact the accuracy of the predicted solvation energies.

Intermolecular Interaction Analysis

The way molecules interact with each other governs their macroscopic properties, from crystal packing to biological activity. For 6-(2,3-dimethylphenyl)nicotinic acid, a molecule with both hydrogen bond donor (the carboxylic acid proton) and acceptor sites (the nitrogen on the pyridine ring and the carbonyl oxygen), as well as a significant non-polar surface, the study of its intermolecular interactions is of great interest.

Computational Studies of Hydrogen Bonding and Other Non-Covalent Interactions

Computational methods are indispensable for a detailed understanding of the non-covalent interactions that dictate the supramolecular assembly of 6-(2,3-dimethylphenyl)nicotinic acid. Through techniques like Density Functional Theory (DFT), it is possible to model and analyze these interactions with a high degree of accuracy.

A primary focus of such a study would be the hydrogen bonding patterns. It is highly probable that 6-(2,3-dimethylphenyl)nicotinic acid forms dimeric structures through hydrogen bonds between the carboxylic acid groups, a common motif for carboxylic acids. The strength and geometry of these hydrogen bonds can be quantified by analyzing the bond lengths, angles, and the electron density at the bond critical points using Quantum Theory of Atoms in Molecules (QTAIM) analysis.

Beyond classical hydrogen bonds, other non-covalent interactions play a significant role. These include:

π-π stacking: Interactions between the aromatic rings of the nicotinic acid and the dimethylphenyl groups.

C-H···π interactions: Where a C-H bond from a methyl group or the aromatic rings interacts with the π-system of an adjacent molecule.

Tools such as Non-Covalent Interaction (NCI) plots and Hirshfeld surface analysis would be employed to visualize and quantify these weak interactions. NCI plots, for example, can reveal the regions of space involved in attractive or repulsive interactions.

Table 2: Common Non-Covalent Interactions in Aromatic Carboxylic Acids

| Interaction Type | Description | Potential Role in 6-(2,3-dimethylphenyl)nicotinic acid |

| Hydrogen Bonding | Strong directional interaction between a hydrogen atom and an electronegative atom (O, N). | Formation of dimers or chains via carboxylic acid groups. |

| π-π Stacking | Attractive interaction between the electron clouds of aromatic rings. | Stabilization of crystal packing through interactions between pyridine and dimethylphenyl rings. |

| C-H···π Interactions | A weak hydrogen bond where a C-H bond acts as the donor and a π-system as the acceptor. | Further stabilization of the three-dimensional structure. |

| van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | Contribution to the overall cohesion of the solid state. |

Structural Elucidation and Solid State Chemistry

X-ray Crystallography

X-ray crystallography stands as the cornerstone for determining the atomic and molecular structure of a crystalline solid. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice.

Single Crystal X-ray Diffraction (SCXRD) is an indispensable tool for the unambiguous determination of the three-dimensional structure of a molecule. youtube.com By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, scientists can deduce the precise coordinates of each atom in the molecule, as well as the bond lengths and angles that define its geometry.

For a molecule such as 6-(2,3-dimethylphenyl)nicotinic acid, SCXRD would reveal critical information, including the planarity of the pyridine (B92270) and phenyl rings and the dihedral angle between them. This is particularly important as the rotational freedom between the two rings can give rise to different conformations. The determination of the absolute structure is also crucial for chiral molecules, ensuring the correct enantiomer is identified. While specific data for the title compound is unavailable, studies on related nicotinic acid derivatives provide insight into the expected structural parameters.

| Crystallographic Data for a Related Nicotinic Acid Derivative | |

| Compound | Levofloxacin-Nicotinic Acid Cocrystal |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 7.1392 Å, b = 10.0188 Å, c = 17.5394 Å |

| α = 86.109°, β = 86.082°, γ = 73.809° | |

| Reference | researchgate.net |

This table presents data for a cocrystal containing nicotinic acid to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. researchgate.net Instead of a single crystal, a finely powdered sample containing a multitude of tiny crystallites in random orientations is used. The resulting diffraction pattern is a unique fingerprint of the crystalline phase, allowing for identification and assessment of purity. researchgate.net

For 6-(2,3-dimethylphenyl)nicotinic acid, PXRD would be employed to confirm the crystalline form of the bulk material and to detect the presence of any polymorphic impurities or amorphous content. nanomegas.com The comparison of an experimental PXRD pattern with a pattern simulated from single-crystal data is a standard method for confirming phase identity. nih.gov

| PXRD Data for a Nicotinic Acid Cocrystal | |

| System | Modafinil-Nicotinic Acid Cocrystal |

| Method | The formation of the cocrystal was confirmed by the appearance of new diffraction peaks that were distinct from the peaks of the individual components. |

| Reference | researchgate.netmdpi.com |

This table highlights the application of PXRD in identifying the formation of a new crystalline phase.

Crystal Engineering and Polymorphism

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. nih.gov This field is particularly relevant for nicotinic acid derivatives due to their propensity to form various solid-state structures.

Polymorphism is the ability of a solid material to exist in more than one crystalline form. nih.gov Different polymorphs of the same compound can exhibit distinct physicochemical properties. The investigation of polymorphism in nicotinic acid derivatives is crucial as the presence of a substituent, such as the 2,3-dimethylphenyl group, can influence the energetic landscape of crystal packing, leading to the formation of multiple crystalline forms under different crystallization conditions. Techniques such as differential scanning calorimetry (DSC) and hot-stage microscopy are often used in conjunction with PXRD to identify and characterize polymorphs.

A key strategy in crystal engineering is the formation of multicomponent solids, such as co-crystals. nih.gov Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. For 6-(2,3-dimethylphenyl)nicotinic acid, co-crystallization with other molecules (co-formers) could be explored to modify its solid-state properties. The design of these co-crystals relies on the understanding and application of reliable intermolecular interactions, often referred to as supramolecular synthons. nih.gov

Supramolecular Interactions in the Solid State

The arrangement of molecules in a crystal is governed by a network of non-covalent interactions. These interactions, although weaker than covalent bonds, collectively determine the stability and properties of the crystalline solid.

In the case of 6-(2,3-dimethylphenyl)nicotinic acid, several types of supramolecular interactions are expected to play a crucial role in its crystal packing. The carboxylic acid group is a strong hydrogen bond donor and acceptor and can form robust hydrogen bonds. The pyridine nitrogen atom is a hydrogen bond acceptor. Furthermore, the aromatic rings can participate in π-π stacking interactions.

Based on a comprehensive review of available scientific literature, detailed crystallographic studies focusing specifically on the solid-state chemistry of 6-(2,3-dimethylphenyl)nicotinic acid, including in-depth analyses of its hydrogen bonding networks, synthon prediction, and Hirshfeld surfaces, are not publicly available.

While general methodologies for these analytical techniques are well-established in crystallography and have been applied to various derivatives of nicotinic acid nih.govnih.govnih.govresearchgate.net and other organic compounds mdpi.comdoaj.org, specific research findings and data tables for 6-(2,3-dimethylphenyl)nicotinic acid could not be located.

Therefore, it is not possible to provide the requested article with the specified detailed content and data tables for the compound . Further experimental research and publication in peer-reviewed journals would be required to elucidate the specific structural and solid-state chemical properties of 6-(2,3-dimethylphenyl)nicotinic acid.

Reaction Mechanism Investigations of Nicotinic Acid Transformations

Mechanistic Pathways in Synthesis of Nicotinic Acid Derivatives

The formation of a carbon-carbon bond between a pyridine (B92270) ring and an aryl group, a key step in synthesizing 6-(2,3-dimethylphenyl)nicotinic acid, is frequently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a premier method for this transformation, valued for its tolerance of various functional groups and generally high yields. libretexts.orgnih.gov The reaction couples a heteroaryl halide or triflate with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

The widely accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: libretexts.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the heteroaryl halide (e.g., a 6-chloro or 6-bromonicotinic acid derivative). This step involves the breaking of the carbon-halogen bond and the formation of two new bonds to the palladium center, resulting in a square-planar Pd(II) intermediate. youtube.comyoutube.com The metal's oxidation state changes from 0 to +2. youtube.com

Transmetalation: In this step, the organic group from the organoboron reagent (in this case, the 2,3-dimethylphenyl group from 2,3-dimethylphenylboronic acid) is transferred to the Pd(II) complex. youtube.com This process is facilitated by a base, which activates the boronic acid to form a more reactive boronate species. This species then exchanges its aryl group for the halide on the palladium center. libretexts.orgyoutube.com

Reductive Elimination: The two organic moieties—the nicotinic acid derivative and the 2,3-dimethylphenyl group—which are bound to the palladium center, couple to form the final product. youtube.com This step forms the new carbon-carbon bond, and the palladium catalyst is reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com

The efficiency and success of the coupling of nitrogen-containing heterocycles can be challenging due to potential catalyst inhibition by the basic nitrogen atom. organic-chemistry.orgnih.gov However, the development of specialized dialkylbiaryl phosphine (B1218219) ligands has led to highly active and stable palladium catalysts that are effective for these challenging substrates, including aminopyridines and other heteroaryl systems. organic-chemistry.orgnih.gov

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Reactants | Products |

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of the heteroaryl halide. | Pd(0) complex, 6-halonicotinic acid derivative | Arylpalladium(II) halide intermediate |

| Transmetalation | The aryl group is transferred from the organoboron reagent to the palladium center, displacing the halide. | Arylpalladium(II) halide, Arylboronic acid, Base | Diaryl-palladium(II) complex |

| Reductive Elimination | The two aryl groups on the palladium complex couple, forming the product and regenerating the catalyst. | Diaryl-palladium(II) complex | 6-arylnicotinic acid, Pd(0) catalyst |

Computational Studies of Reaction Kinetics and Thermodynamic Parameters

While specific DFT studies on the synthesis of 6-(2,3-dimethylphenyl)nicotinic acid are not prominent in the literature, research on analogous systems, such as the coupling of other pyridine derivatives or the general Suzuki-Miyaura mechanism, offers significant insights. nih.govnih.gov DFT calculations can model the full catalytic cycle, evaluating different potential pathways to determine the most energetically favorable route. acs.org

Key findings from computational investigations include:

Ligand and Base Effects: Computational models can quantify the influence of ligands and bases. The choice of phosphine ligand can affect the rate of oxidative addition and the stability of palladium intermediates. youtube.com DFT studies have also explored the role of the base in activating the boronic acid for transmetalation, showing how it facilitates the transfer of the aryl group. researchgate.net

Reaction Pathways: DFT calculations have been used to compare different mechanistic possibilities, such as pathways involving neutral or anionic palladium complexes. researchgate.net One study on a model Suzuki reaction concluded that both pathways have moderate activation energies and are dominated by cis-configured square-planar Pd(II) intermediates. researchgate.net

Table 2: Example of Calculated Thermodynamic Data from a DFT Study

| Reaction Step | Parameter | Energy Value (kcal/mol) | Citation |

| Oxidative Addition | Gibbs Free Energy of Adsorption | -10.0 | nih.gov |

| Oxidative Addition | Activation Barrier (TS1) | 2.6 | nih.gov |

| Transmetalation | Activation Barrier (TS2) | 36.8 | nih.gov |

| Reductive Elimination | Activation Barrier | ~17.7 | nih.gov |

Note: Data is from a study on bromobenzene (B47551) and phenylboronic acid on a Pd-H-beta zeolite catalyst and serves as an illustrative example of the types of parameters calculated.

Intermediates Identification and Characterization

While computational studies provide theoretical models of reaction pathways, the experimental identification and characterization of transient intermediates are crucial for validating these mechanisms. nih.gov Due to their low concentration and short lifetimes, this is often a significant experimental challenge. However, various spectroscopic and analytical methods have been successfully employed.

In the context of palladium-catalyzed reactions, several key intermediates are proposed in the catalytic cycle. For the synthesis of nicotinic acid derivatives via Suzuki coupling, these would include:

Pd(0)L₂ complex: The active catalytic species, where L represents a ligand such as a phosphine.

Aryl-Pd(II)-X-L₂ complex: The product of oxidative addition, where 'Aryl' is the nicotinic acid moiety and 'X' is a halide.

Diaryl-Pd(II)-L₂ complex: The intermediate formed after transmetalation, just before reductive elimination.

Techniques used for their identification include:

Spectroscopy: Infrared (IR) and Ultraviolet (UV) spectroscopy can be used to monitor the progress of reactions and identify certain functional groups present in intermediates. nih.gov

Mass Spectrometry (MS): This technique can detect the mass-to-charge ratio of transient species, providing direct evidence for the existence of proposed intermediates. youtube.com

Nuclear Magnetic Resonance (NMR): ³¹P NMR is particularly useful for reactions using phosphine ligands, as it can track the coordination environment of the palladium catalyst throughout the reaction cycle.

Single-Molecule Junctions: Advanced techniques have allowed for the in-situ detection of sequential electrical signals corresponding to the elementary steps of the Suzuki-Miyaura reaction, including oxidative addition, transmetalation, and reductive elimination, at a single-molecule level. nih.gov

While the direct isolation of every intermediate in the synthesis of 6-(2,3-dimethylphenyl)nicotinic acid is not documented, the body of evidence from related mechanistic studies on Suzuki-Miyaura reactions provides a robust and well-supported framework for understanding its formation. acs.org

Advanced Analytical Methodologies in Chemical Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For a substituted nicotinic acid derivative such as 6-(2,3-dimethylphenyl)nicotinic acid, various chromatographic methods are essential for its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds. A robust HPLC method for 6-(2,3-dimethylphenyl)nicotinic acid would be crucial for assessing its purity and for its determination in various matrices.

Method development would typically involve the systematic optimization of several parameters to achieve a desired separation. This includes the selection of an appropriate stationary phase (the column), the mobile phase composition, flow rate, and detector wavelength. For a compound like 6-(2,3-dimethylphenyl)nicotinic acid, a reversed-phase C18 column is often a suitable starting point, given its aromatic and carboxylic acid functionalities.

The mobile phase would likely consist of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid group) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, would be effective in eluting the target compound with a good peak shape and in a reasonable time frame. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, which for a pyridine-based chromophore is typically in the range of 260-280 nm.

Once developed, the method must be validated according to established guidelines (e.g., International Council for Harmonisation - ICH) to ensure its reliability. Validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Illustrative HPLC Method Parameters for 6-(2,3-DIMETHYLPHENYL)NICOTINIC ACID:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

Illustrative Validation Data:

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (RSD%) | < 2% |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

Applications of Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Mixtures

For the analysis of 6-(2,3-dimethylphenyl)nicotinic acid in complex matrices, such as reaction mixtures or biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. It combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common and suitable technique for a molecule like 6-(2,3-dimethylphenyl)nicotinic acid, typically forming a protonated molecule [M+H]⁺ in the positive ion mode. The mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap) then separates the ions based on their mass-to-charge ratio (m/z).

LC-MS can be used for simple confirmation of the molecular weight of the synthesized compound. More advanced tandem mass spectrometry (LC-MS/MS) can provide structural information through fragmentation of the parent ion. In a complex mixture, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed to selectively detect and quantify the target compound with high specificity, even in the presence of co-eluting impurities. For instance, a sensitive LC-MS/MS method has been developed for the simultaneous quantification of nicotinic acid and its metabolites in plasma, demonstrating the power of this technique. nih.gov

Illustrative LC-MS Parameters for 6-(2,3-DIMETHYLPHENYL)NICOTINIC ACID:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Triple Quadrupole |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Parent Ion (m/z) | 228.1 (for [M+H]⁺) |

| Fragment Ion (m/z) | e.g., 182.1 (loss of COOH) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temp. | 150 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While carboxylic acids like 6-(2,3-dimethylphenyl)nicotinic acid are generally not volatile enough for direct GC analysis, they can be analyzed after a derivatization step.

Derivatization converts the non-volatile carboxylic acid into a more volatile ester or silyl (B83357) derivative. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester. This derivative is then sufficiently volatile and thermally stable for GC analysis.

The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer for detection. GC-MS provides excellent separation efficiency and, through mass spectral libraries, can aid in the identification of unknown volatile impurities or degradation products. The mass spectrum of the derivatized 6-(2,3-dimethylphenyl)nicotinic acid would show a characteristic molecular ion peak and fragmentation pattern that can be used for its identification and quantification. While direct GC-MS of underivatized pyridine (B92270) carboxylic acids is challenging, methods have been developed for related compounds after derivatization. nih.gov

Thermal Analysis for Material Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. For a crystalline solid like 6-(2,3-dimethylphenyl)nicotinic acid, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide valuable information about its thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A TGA thermogram of 6-(2,3-dimethylphenyl)nicotinic acid would reveal its decomposition and sublimation behavior.

For a pure, anhydrous sample, one would expect to see a stable baseline with no mass loss until the onset of sublimation or decomposition. The presence of a 2,3-dimethylphenyl substituent on the pyridine ring would likely increase the molecular weight and boiling point compared to nicotinic acid, potentially leading to a higher decomposition temperature. The TGA curve would show a distinct step, or series of steps, corresponding to mass loss as the compound decomposes. The temperature at which significant mass loss begins is an indicator of its thermal stability. For nicotinic acid itself, thermal decomposition occurs after its melting and evaporation. researchgate.net

Illustrative TGA Data for 6-(2,3-DIMETHYLPHENYL)NICOTINIC ACID:

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 25 - 200 | < 0.5% | Loss of adsorbed moisture |

| 200 - 350 | ~98% | Sublimation/Decomposition |

| > 350 | ~2% | Residual char |

Differential Thermal Analysis (DTA) for Thermal Transitions

Differential Thermal Analysis (DTA) is a technique in which the temperature difference between a sample and an inert reference material is measured as a function of temperature. DTA can detect physical and chemical changes that are accompanied by a change in enthalpy, such as melting, crystallization, and solid-state transitions.

A DTA curve for 6-(2,3-dimethylphenyl)nicotinic acid would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and shape of this peak are indicative of the purity of the compound; a sharp, well-defined peak suggests high purity. Other thermal events, such as solid-solid phase transitions, would also appear as endothermic or exothermic peaks. For nicotinic acid, a solid-solid phase transition has been observed before melting. researchgate.net The introduction of the bulky dimethylphenyl group could influence the crystal packing and potentially lead to different polymorphic forms, which could be detected by DTA.

Illustrative DTA Data for 6-(2,3-DIMETHYLPHENYL)NICOTINIC ACID:

| Peak Temperature (°C) | Type of Transition | Enthalpy Change |

| ~180 | Endotherm | Solid-Solid Phase Transition |

| ~240 | Sharp Endotherm | Melting |

| > 300 | Broad Endotherm/Exotherm | Decomposition |

Spectrophotometric Method Development for Quantification of 6-(2,3-DIMETHYLPHENYL)NICOTINIC ACID

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in detailed research specifically focused on the development and validation of spectrophotometric methods for the quantification of 6-(2,3-dimethylphenyl)nicotinic acid. While extensive research exists for the parent compound, nicotinic acid, and its various derivatives, specific analytical methodologies for the 6-(2,3-dimethylphenyl) substituted variant are not readily found in published studies.

The development of a robust spectrophotometric method for any compound fundamentally relies on its unique ultraviolet-visible (UV-Vis) absorption characteristics. For 6-(2,3-dimethylphenyl)nicotinic acid, this would involve determining its wavelength of maximum absorbance (λmax) in a suitable solvent system. The λmax is a critical parameter as it provides the highest sensitivity and minimizes interference from other substances. The substitution of the 2,3-dimethylphenyl group onto the nicotinic acid backbone is expected to influence the electronic transitions within the molecule, thereby shifting the λmax compared to unsubstituted nicotinic acid.

A hypothetical method development would commence with the preparation of a standard stock solution of 6-(2,3-dimethylphenyl)nicotinic acid in a solvent that ensures complete dissolution and stability. Common solvents for similar aromatic carboxylic acids include ethanol, methanol, or aqueous buffers. The selection of the solvent is crucial as it can influence the absorption spectrum. An initial scan across the UV-Vis range (typically 200-400 nm) would be performed to identify the λmax.

Once the λmax is established, the method would be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for quantitative analysis. This validation process would encompass several key parameters:

Linearity: A series of standard solutions of varying concentrations would be prepared and their absorbance measured at the predetermined λmax. The data would be plotted to generate a calibration curve. A linear relationship between concentration and absorbance, as described by the Beer-Lambert law, is expected within a specific concentration range. The correlation coefficient (R²) of the calibration curve should ideally be close to 1, indicating a strong linear relationship.

Accuracy: The accuracy of the method would be assessed by performing recovery studies. This involves adding a known amount of the standard compound to a sample matrix and measuring the recovery. The percentage recovery should fall within an acceptable range, typically 98-102%.

Precision: Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing multiple replicates of the same sample on the same day, while intermediate precision involves repeating the analysis on different days or with different analysts or equipment. The results are expressed as the relative standard deviation (%RSD), which should be low, indicating good precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. These values are typically calculated from the standard deviation of the response and the slope of the calibration curve.

Specificity: Specificity ensures that the method accurately measures the analyte in the presence of other components such as impurities or excipients. This would be demonstrated by the absence of interference at the λmax of the analyte.

Robustness: The robustness of the method is its ability to remain unaffected by small, deliberate variations in method parameters, such as changes in solvent composition or pH.

The following tables illustrate the type of data that would be generated during the validation of a spectrophotometric method for 6-(2,3-dimethylphenyl)nicotinic acid. It is important to note that the values presented are hypothetical and serve as an example of what would be expected from experimental work.

Table 1: Hypothetical Linearity Data for 6-(2,3-dimethylphenyl)nicotinic acid

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 2 | 0.152 |

| 4 | 0.305 |

| 6 | 0.458 |

| 8 | 0.611 |

Table 2: Hypothetical Method Validation Parameters

| Parameter | Result |

|---|---|

| Wavelength of Maximum Absorbance (λmax) | To be determined |

| Linearity Range (µg/mL) | 2 - 10 |

| Correlation Coefficient (R²) | > 0.999 |

| Accuracy (% Recovery) | 98.5 - 101.5 |

| Precision (%RSD) | < 2% |

| Limit of Detection (LOD) (µg/mL) | To be determined |

The development and validation of such a spectrophotometric method would provide a simple, cost-effective, and rapid tool for the routine quality control and quantification of 6-(2,3-dimethylphenyl)nicotinic acid in various research and industrial applications. However, without dedicated experimental studies, the specific parameters remain undetermined.

Q & A

Q. What are the recommended synthetic routes for 6-(2,3-dimethylphenyl)nicotinic acid, and how can reaction yields be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 2,3-dimethylphenylboronic acid and a halogenated nicotinic acid precursor (e.g., 6-bromonicotinic acid). Key optimization parameters include:

- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) under inert atmospheres.

- Reaction temperature: 80–100°C with microwave-assisted synthesis to reduce time.

- Molar ratio: 1.2:1 (boronic acid to halide) to minimize side products. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, followed by recrystallization in ethanol/water (7:3 v/v) to ≥95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of 6-(2,3-dimethylphenyl)nicotinic acid?

- 1H/13C NMR (DMSO-d₆) : Identifies aromatic proton environments (e.g., methyl group singlet at δ 2.1–2.3 ppm, carboxylic acid proton at δ 12–13 ppm).

- FTIR : Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O absorption (~1680 cm⁻¹).

- HPLC : C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8–10 min) assesses purity.

- HRMS : Validates molecular ion [M+H]⁺ (theoretical m/z: 242.1052) .

Q. What are the critical parameters to consider during purification to ensure high analytical-grade quality?

- Recrystallization : Slow cooling (0.5°C/min) in ethanol/water minimizes impurities.

- Activated charcoal : Removes colored byproducts during crystallization.

- Melting point analysis : Compare to literature values (e.g., 193–197°C for analogous nicotinic acid derivatives).

- Elemental analysis : Ensure C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of 6-(2,3-dimethylphenyl)nicotinic acid across studies?

Discrepancies may arise from impurities or stereochemical variations. Mitigation strategies include:

- Orthogonal analytical validation : Combine HPLC-DAD (diode array detection) with charged aerosol detection for purity.

- Bioactivity normalization : Use molar concentration (not mass-based) for dose-response curves.

- Reference standards : Synthesize and characterize in-house reference material for cross-study comparisons .

Q. What strategies are effective in overcoming solubility limitations of 6-(2,3-dimethylphenyl)nicotinic acid in aqueous-based biological assays?

- Salt formation : React with NaOH/KOH in ethanol to produce sodium/potassium salts (improves aqueous solubility 10–20×).

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- Pro-drug derivatives : Synthesize methyl esters (hydrolyzed in vivo) to enhance bioavailability .

Q. How can computational methods predict the binding affinity of 6-(2,3-dimethylphenyl)nicotinic acid to target proteins?

- Molecular docking (AutoDock Vina) : Use crystal structures (e.g., COX-2 PDB: 5KIR) to identify binding pockets.

- QSAR modeling : Correlate substituent Hammett σ values with inhibitory activity.

- MD simulations (AMBER) : Assess binding stability over 100 ns trajectories to validate docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.